4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one
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Overview
Description
4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one is a heterocyclic compound that combines an indole moiety with a pyrrolidinone ring Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole and pyrrolidinone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common at the indole ring, facilitated by its electron-rich nature. Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indole derivatives can act as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes like monoamine oxidase.
Receptor Binding: Interaction with serotonin receptors due to the indole structure.
Medicine
Anticancer Agents: Indole derivatives have shown promise in anticancer research.
Antimicrobial Agents: Exhibits antimicrobial properties against various pathogens.
Industry
Pharmaceuticals: Used in the development of new drugs.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active sites of proteins, while the pyrrolidinone ring may enhance binding affinity and specificity. Pathways involved include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Methylindole: Lacks the pyrrolidinone ring but shares the indole core.
Pyrrolidin-2-one: The core structure without the indole moiety.
Uniqueness
4-(1-Methyl-1H-indol-2-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidinone rings, which may confer distinct biological activities and chemical reactivity compared to its individual components or other indole derivatives.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific and industrial fields.
Properties
CAS No. |
88221-19-6 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(1-methylindol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)6-12(15)10-7-13(16)14-8-10/h2-6,10H,7-8H2,1H3,(H,14,16) |
InChI Key |
ZYMHABHYTKNEIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CC(=O)NC3 |
Origin of Product |
United States |
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